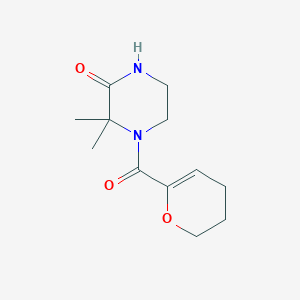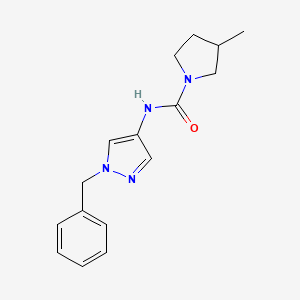![molecular formula C19H19N3O2 B7585738 N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)
N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "compound X" in the literature.
Mécanisme D'action
The mechanism of action of N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It may also interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects:
N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to modulate the activity of certain enzymes and proteins involved in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high yields and purity. It is also stable under various conditions, which makes it suitable for long-term storage. However, there are also some limitations to its use in lab experiments. It may be toxic to certain cell types at high concentrations, and its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study its potential as a fluorescent probe for detecting protein-protein interactions. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity.
Méthodes De Synthèse
The synthesis method for N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide involves several steps. The starting materials are 2-methylphenyl isocyanate, 2-amino-5-methylphenol, and chloroacetyl chloride. These are reacted together to form the intermediate compound, which is then reacted with 3-nitroaniline to form the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. Additionally, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-3-4-9-17(13)18-11-21-19(24-18)12-20-15-7-5-8-16(10-15)22-14(2)23/h3-11,20H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWPOVHEQRJCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(O2)CNC3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-2-[(3-methylanilino)methyl]pyridin-3-ol](/img/structure/B7585664.png)


![2-(furan-2-yl)-N-[2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7585682.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide](/img/structure/B7585683.png)




![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)

![N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)